
Pravastatin-d9 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pravastatin-d9 (sodium) is a deuterated form of pravastatin sodium, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Pravastatin-d9 (sodium) is specifically designed for research purposes, where the deuterium atoms replace hydrogen atoms to study the pharmacokinetics and metabolic pathways of pravastatin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pravastatin-d9 (sodium) involves the incorporation of deuterium atoms into the pravastatin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of pravastatin-d9 (sodium) follows similar principles as the synthesis of pravastatin, with additional steps to incorporate deuterium. The process typically involves:
Fermentation: Pravastatin is produced through the fermentation of mevastatin, followed by hydrolysis and biological hydroxylation.
Deuterium Incorporation: Deuterium atoms are introduced during the synthesis process using deuterated reagents or hydrogen-deuterium exchange.
化学反应分析
Types of Reactions: Pravastatin-d9 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while reduction can yield deuterated alcohols.
科学研究应用
Pravastatin-d9 (sodium) has numerous applications in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pravastatin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Enhancing the understanding of pravastatin’s mechanism of action and improving drug formulations.
Biological Studies: Exploring the effects of pravastatin on various biological systems and its potential therapeutic uses.
作用机制
Pravastatin-d9 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, pravastatin-d9 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target of pravastatin-d9 (sodium).
Cholesterol Biosynthesis Pathway: The pathway affected by the inhibition of HMG-CoA reductase.
相似化合物的比较
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar uses but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol.
属性
分子式 |
C23H35NaO7 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-6-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i1D3,2D3,4D2,13D; |
InChI 键 |
VWBQYTRBTXKKOG-SPBBFTMXSA-M |
手性 SMILES |
[2H][C@](C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


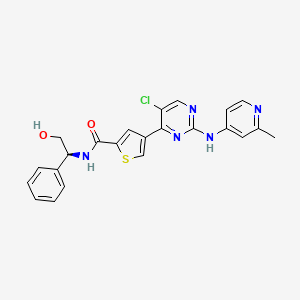

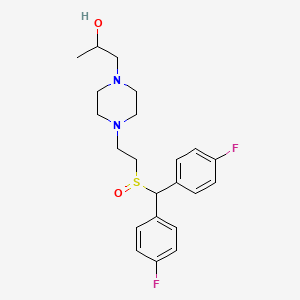
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
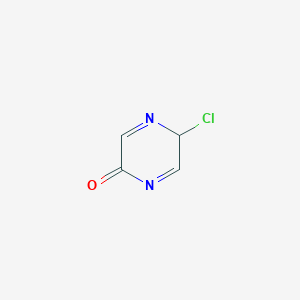
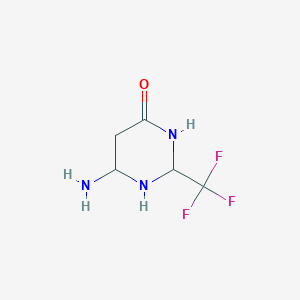
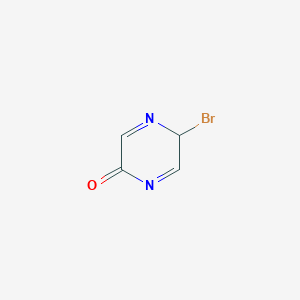
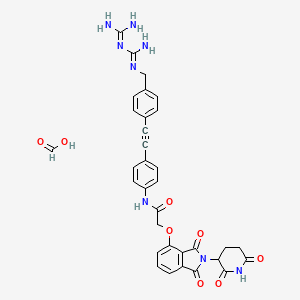
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
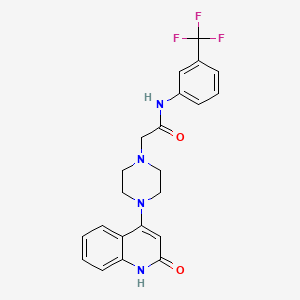
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)
![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
